molecular formula C17H11N3O4 B3296236 6-methoxy-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 892755-06-5

6-methoxy-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

Cat. No.: B3296236
CAS No.: 892755-06-5
M. Wt: 321.29 g/mol
InChI Key: VAFWBWKINLYHFS-UHFFFAOYSA-N
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Description

6-Methoxy-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a chromenone core substituted with a methoxy group and a pyridinyl-oxadiazole moiety

Mechanism of Action

Pharmacokinetics

The compound’s molecular weight (15294) suggests that it may have good bioavailability . The compound is a solid at room temperature and has a melting point of 135-140 °C , which could influence its absorption and distribution in the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. The compound is stable at 2-8°C , suggesting that it may be sensitive to temperature changes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The oxadiazole ring can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The pyridinyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of 6-hydroxy-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one.

    Reduction: Formation of 6-methoxy-3-[3-(pyridin-4-yl)-1,2,4-diaminobenzene]-2H-chromen-2-one.

    Substitution: Formation of 6-methoxy-3-[3-(4-nitropyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one.

Scientific Research Applications

6-Methoxy-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-3-[3-(pyridin-4-yl)-1,2,4-triazol-5-yl]-2H-chromen-2-one
  • 6-Methoxy-3-[3-(pyridin-4-yl)-1,2,4-thiadiazol-5-yl]-2H-chromen-2-one
  • 6-Methoxy-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-quinolin-2-one

Uniqueness

The uniqueness of 6-methoxy-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one lies in its specific substitution pattern and the presence of both the chromenone and oxadiazole moieties. This combination imparts unique electronic and steric properties, making it a versatile compound for various applications .

Properties

IUPAC Name

6-methoxy-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O4/c1-22-12-2-3-14-11(8-12)9-13(17(21)23-14)16-19-15(20-24-16)10-4-6-18-7-5-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAFWBWKINLYHFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC(=NO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-methoxy-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
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